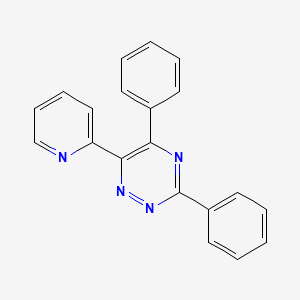
3,5-Diphenyl-6-(pyridin-2-yl)-1,2,4-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Diphenyl-6-(pyridin-2-yl)-1,2,4-triazine is a heterocyclic compound that belongs to the triazine family This compound is characterized by its unique structure, which includes two phenyl groups and a pyridinyl group attached to a triazine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diphenyl-6-(pyridin-2-yl)-1,2,4-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with nitriles in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions: 3,5-Diphenyl-6-(pyridin-2-yl)-1,2,4-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or pyridinyl rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
科学的研究の応用
3,5-Diphenyl-6-(pyridin-2-yl)-1,2,4-triazine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including its role as an enzyme inhibitor.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
作用機序
The mechanism of action of 3,5-Diphenyl-6-(pyridin-2-yl)-1,2,4-triazine involves its interaction with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to form stable complexes with metal ions, which can modulate various biochemical pathways.
類似化合物との比較
3,5-Diphenyl-1,2,4-triazine: Lacks the pyridinyl group, which may affect its reactivity and applications.
6-(Pyridin-2-yl)-1,2,4-triazine: Lacks the phenyl groups, which may influence its stability and binding properties.
Uniqueness: 3,5-Diphenyl-6-(pyridin-2-yl)-1,2,4-triazine is unique due to the presence of both phenyl and pyridinyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
78386-69-3 |
|---|---|
分子式 |
C20H14N4 |
分子量 |
310.4 g/mol |
IUPAC名 |
3,5-diphenyl-6-pyridin-2-yl-1,2,4-triazine |
InChI |
InChI=1S/C20H14N4/c1-3-9-15(10-4-1)18-19(17-13-7-8-14-21-17)23-24-20(22-18)16-11-5-2-6-12-16/h1-14H |
InChIキー |
AMBCESZKCMMCQH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)C3=CC=CC=C3)C4=CC=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


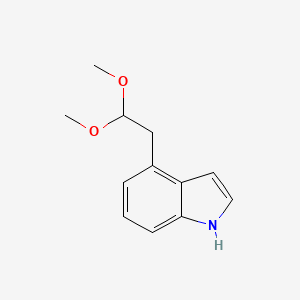
![8-Bromo-1,4-dioxaspiro[4.4]non-6-ene](/img/structure/B14436822.png)
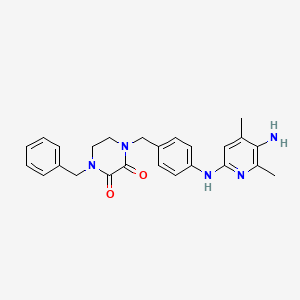
![2-[(Phenylsulfanyl)methyl]cyclohex-2-en-1-one](/img/structure/B14436831.png)
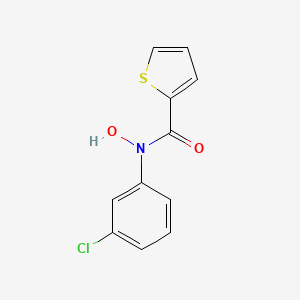

![8-Methyl-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B14436855.png)
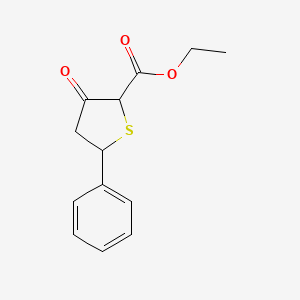
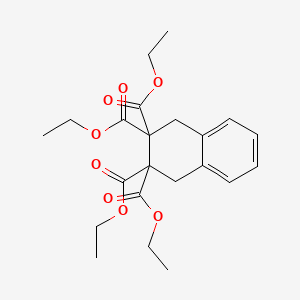
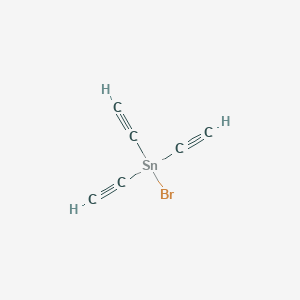


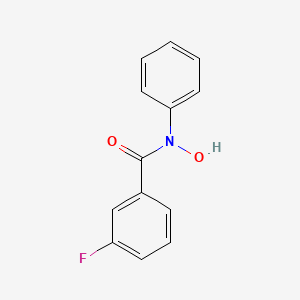
![(2E)-2-{[4-(Diethylamino)phenyl]imino}-1-phenylethan-1-one](/img/structure/B14436887.png)
